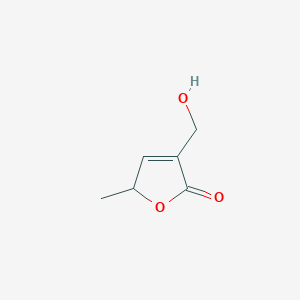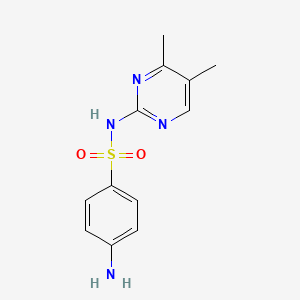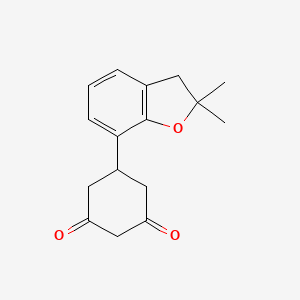
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione is a complex organic compound featuring a benzofuran moiety fused with a cyclohexane-1,3-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione typically involves the following steps:
Formation of 2,2-Dimethyl-2,3-dihydrobenzofuran: This intermediate can be synthesized through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Cyclohexane-1,3-dione Derivative Formation: The cyclohexane-1,3-dione moiety can be introduced via a reaction with appropriate diketone precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can modify the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the cyclohexane-1,3-dione moiety.
Cyclohexane-1,3-dione: Lacks the benzofuran structure but contains the diketone functionality.
Uniqueness
5-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)cyclohexane-1,3-dione is unique due to the combination of the benzofuran and cyclohexane-1,3-dione structures, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H18O3 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
5-(2,2-dimethyl-3H-1-benzofuran-7-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H18O3/c1-16(2)9-10-4-3-5-14(15(10)19-16)11-6-12(17)8-13(18)7-11/h3-5,11H,6-9H2,1-2H3 |
InChI-Schlüssel |
XDMPJBWCNQEYPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC=C2)C3CC(=O)CC(=O)C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


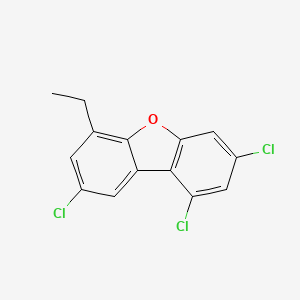

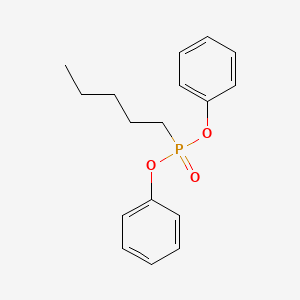
![2-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]benzoic acid](/img/structure/B12904824.png)
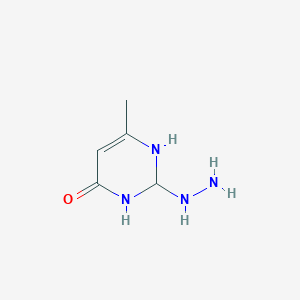
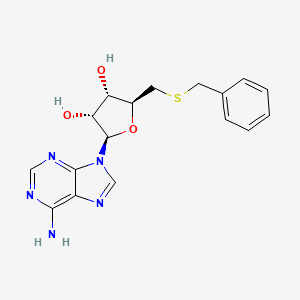
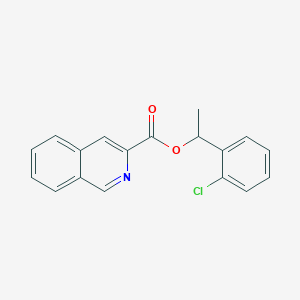
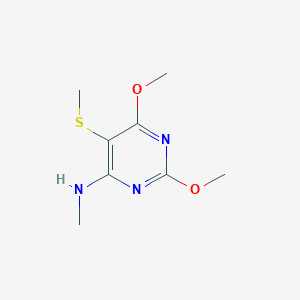
![3-(2-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12904853.png)
![8-[(3-Methoxyphenyl)sulfanyl]-7H-purin-6-amine](/img/structure/B12904855.png)
![Ethanone, 2-bromo-1-[3-(2-phenylethyl)-2-benzofuranyl]-](/img/structure/B12904856.png)
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
